An In-depth Technical Guide to 2-Methoxy-4-phenylphenol
An In-depth Technical Guide to 2-Methoxy-4-phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-phenylphenol, also known by its synonym 4-Phenylguaiacol, is an aromatic organic compound belonging to the biphenylol and guaiacol derivative families. Its structure, featuring a phenyl group attached to a guaiacol moiety, positions it as a molecule of interest in medicinal chemistry and materials science. The presence of the phenolic hydroxyl and methoxy groups on one of the phenyl rings, combined with the biphenyl backbone, suggests potential for a range of biological activities, including antioxidant and anti-inflammatory properties, which are often associated with such chemical motifs. This guide provides a comprehensive overview of the available technical information for 2-Methoxy-4-phenylphenol, including its identifiers, physicochemical properties, a plausible synthetic route, analytical methodologies, and an exploration of its potential biological significance based on related structures.
Chemical Identifiers and Nomenclature
A clear and unambiguous identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 2-Methoxy-4-phenylphenol.
| Identifier | Value | Source |
| CAS Number | 37055-79-1 | [1] |
| IUPAC Name | 2-Methoxy-4-phenylphenol | N/A |
| Synonym | 4-Phenylguaiacol | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| InChI Key | N/A | N/A |
| SMILES | N/A | N/A |
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Inference |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 100-150 °C. | A related Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, has a melting point of 128-130 °C[2]. 4-Phenylphenol has a melting point of 164–165 °C[3]. The introduction of the methoxy group may slightly lower the melting point compared to 4-phenylphenol. |
| Boiling Point | High boiling point, likely >300 °C. | 4-Phenylphenol has a boiling point of 305–308 °C[3]. The addition of a methoxy group would slightly increase the molecular weight and may lead to a comparable or slightly higher boiling point. |
| Solubility | Sparingly soluble in water. Soluble in alkaline solutions (e.g., NaOH) and common organic solvents (e.g., methanol, ethanol, acetone). | A structurally similar Schiff base is described as slightly soluble in water and completely soluble in NaOH[2]. Phenolic compounds are generally more soluble in alkaline solutions due to the formation of the corresponding phenoxide salt. 4-Phenylphenol is very slightly soluble in water[3]. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related biphenyl and phenol compounds. |
Synthesis Protocol: A Plausible Approach via Suzuki-Miyaura Coupling
While a specific, validated synthesis protocol for 2-Methoxy-4-phenylphenol is not extensively documented, a highly plausible and widely utilized method for the formation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Proposed Synthetic Pathway
The synthesis of 4-Phenylguaiacol can be envisioned through the Suzuki-Miyaura coupling of 4-bromo-2-methoxyphenol with phenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Methoxy-4-phenylphenol.
Detailed Experimental Workflow
The following protocol is a general procedure for a Suzuki-Miyaura coupling reaction and would require optimization for the specific synthesis of 2-Methoxy-4-phenylphenol.
Materials:
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4-Bromo-2-methoxyphenol
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Phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., potassium carbonate, sodium carbonate)
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Solvent (e.g., a mixture of toluene, ethanol, and water)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
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Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture for Suzuki couplings is toluene/ethanol/water.
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Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Methoxy-4-phenylphenol.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Methoxy-4-phenylphenol. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will provide information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. For 2-Methoxy-4-phenylphenol, the molecular ion peak [M]⁺ would be expected at m/z 200.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic rings, typically above 3000 cm⁻¹.
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C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
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A C-O stretching band for the methoxy group, typically around 1250 cm⁻¹.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 2-Methoxy-4-phenylphenol and for its quantification. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is commonly used for the analysis of phenolic compounds[4].
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-phenylphenol. It provides both retention time information for separation and mass spectral data for identification.
Potential Biological Activity and Applications in Drug Development
While direct studies on the biological activity of 2-Methoxy-4-phenylphenol are scarce, the structural motifs present in the molecule suggest several potential therapeutic applications.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, particularly those with a guaiacol substructure, are well-known for their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Biphenyl structures have also been shown to possess antioxidant activity. The combination of these two features in 2-Methoxy-4-phenylphenol makes it a promising candidate for further investigation as an antioxidant.
Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. Related compounds like 2-methoxy-4-vinylphenol have demonstrated anti-inflammatory activity[5]. Therefore, it is plausible that 2-Methoxy-4-phenylphenol could modulate inflammatory pathways.
Caption: Logical flow from chemical structure to potential therapeutic applications.
Drug Discovery and Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The guaiacol moiety is also present in many biologically active natural products and synthetic drugs. The combination of these two pharmacophores in 2-Methoxy-4-phenylphenol makes it an interesting starting point for the design and synthesis of novel drug candidates. Further research could explore its potential as an inhibitor of various enzymes or as a modulator of signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Safety and Handling
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Hazard Classification (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Handling:
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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First Aid:
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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In case of skin contact: Immediately wash with soap and plenty of water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Conclusion
2-Methoxy-4-phenylphenol (4-Phenylguaiacol) is a chemical compound with significant potential for further research, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, its structural relationship to well-studied classes of compounds like biphenylols and guaiacol derivatives provides a strong basis for predicting its properties and potential applications. The plausible synthesis via Suzuki-Miyaura coupling offers a clear path for its preparation, and established analytical techniques can be readily applied for its characterization. Future studies focusing on the synthesis, purification, and comprehensive evaluation of the biological activities of 2-Methoxy-4-phenylphenol are warranted to unlock its full therapeutic potential.
References
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021-04-22). Atlantis Press. Available at: [Link]
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(PDF) 2-(4-Methoxyphenylazo)-4-phenylphenol. (2000). ResearchGate. Available at: [Link]
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4-Phenylphenol. Wikipedia. Available at: [Link]
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Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. Available at: [Link]
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2-Methoxy-4-methylphenol. SIELC Technologies. Available at: [Link]
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2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]
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Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. (2018-08-31). PMC - NIH. Available at: [Link]
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Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). PubMed. Available at: [Link]
Sources
- 1. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 2. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 3. carlroth.com [carlroth.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
